3-Pyrrolidinylmethyl 3-methylbutanoate hydrochloride
Overview
Description
“3-Pyrrolidinylmethyl 3-methylbutanoate hydrochloride” is a chemical compound with the CAS number 1220038-05-0 . Its molecular formula is C10H20ClNO2 .
Molecular Structure Analysis
The molecular structure of this compound consists of 10 carbon atoms, 20 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 2 oxygen atoms . The molecular weight is 221.7243 .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not well-documented .Scientific Research Applications
1. Biomedical Applications
- Tissue Engineering Materials : Polyhydroxyalkanoates (PHAs), which include compounds like 3-hydroxybutyrate and 3-hydroxyvalerate, have been extensively studied for their potential in tissue engineering. These materials are known for their biodegradability and thermoprocessability, making them suitable for medical devices and tissue engineering applications (Chen & Wu, 2005).
2. Chemical Synthesis and Analysis
- Microtubule Targeting Agents : Research has been conducted on molecules based on pyrrolo[2,3-d]pyrimidine scaffolds, which show significant antiproliferative activities. These compounds, including variations of 3-methylbutanoate, inhibit cellular microtubules and are potential candidates for overcoming drug resistance in cancer therapy (Gangjee et al., 2010).
- Analysis of Poly(hydroxyalkanoates) : A method for analyzing PHAs, which includes components like 3-hydroxybutanoic and 3-hydroxypentanoic acid, has been developed using pyrolysis/gas chromatography. This technique offers a fast and effective way of determining the composition of PHAs in bacterial cells (Torri et al., 2014).
3. Material Science
- Synthesis of Derivatives for Insecticidal Activities : Studies have synthesized novel 2-aryl-pyrrole derivatives containing ester groups, including compounds similar to 3-methylbutanoate, exhibiting strong insecticidal and acaricidal activities. These compounds could provide new approaches for pest control (Zhao et al., 2008).
4. Pharmacology and Drug Delivery
- Neurological Disorder Therapeutics : The synthesis of 4-Aminobutanenitrile, an important intermediate in neurological disorder therapeutics such as Parkinson’s and Alzheimer’s diseases, involves derivatives of 3-methylbutanoate. This synthesis is crucial for developing treatments for these disorders (Capon et al., 2020).
5. Sensory Evaluation in Foods
- Sensory Characteristics in Wine : Research on ethyl 2-hydroxy-3-methylbutanoate in wines has been conducted to understand its impact on aroma modulation. This study found that the concentrations of this compound in wines are below the detection threshold, indicating minimal direct effect on fruity aroma (Gammacurta et al., 2018).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
pyrrolidin-3-ylmethyl 3-methylbutanoate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2.ClH/c1-8(2)5-10(12)13-7-9-3-4-11-6-9;/h8-9,11H,3-7H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMKBPUJALBPGHV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)OCC1CCNC1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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